molecular formula C8H4BrClN4O2 B11772911 2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid

2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11772911
M. Wt: 303.50 g/mol
InChI Key: HLZYKCVLPVCOSE-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromopyridine moiety and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cycloaddition reaction with an alkyne to form the triazole ring. The final step involves chlorination to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, alkynes, and palladium catalysts. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce complex ring systems .

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a bromopyridine moiety and a triazole ring, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H4BrClN4O2

Molecular Weight

303.50 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-5-chlorotriazole-4-carboxylic acid

InChI

InChI=1S/C8H4BrClN4O2/c9-4-1-2-5(11-3-4)14-12-6(8(15)16)7(10)13-14/h1-3H,(H,15,16)

InChI Key

HLZYKCVLPVCOSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)N2N=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

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